molecular formula C8H8BClO5 B1418639 5-Borono-4-chloro-2-methoxybenzoic acid CAS No. 957066-09-0

5-Borono-4-chloro-2-methoxybenzoic acid

Cat. No. B1418639
M. Wt: 230.41 g/mol
InChI Key: PTFZFTUJDUZSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Borono-4-chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8BClO5 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 5-Borono-4-chloro-2-methoxybenzoic acid is represented by the formula C8H8BClO5 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 5 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of 5-Borono-4-chloro-2-methoxybenzoic acid is 230.41 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Applications

Spectroscopic and Material Science Investigations

The spectroscopic analysis of similar compounds provides insights into their structural and electronic properties. For example, the study of 4-amino-5-chloro-2-methoxybenzoic acid through FTIR, FT-Raman, UV, and NMR spectroscopy elucidates its molecular structure, vibrational modes, and electronic characteristics. Such analyses are fundamental in understanding the physicochemical properties of boronic acid derivatives, which could impact their application in material science, particularly in designing novel materials with specific optical or electronic properties (A. Poiyamozhi et al., 2012).

Biological and Environmental Applications

While direct research on 5-Borono-4-chloro-2-methoxybenzoic acid's biological applications was not found, studies on related boronic acids suggest potential in developing antimicrobial agents. Derivatives containing chloro and methoxy groups have been synthesized and evaluated for their antimicrobial activities, indicating the potential of boronic acid compounds in contributing to the development of new antimicrobial drugs (Basavapatna N. Prasanna Kumar et al., 2013). Additionally, the environmental impact of chloromethoxybenzoic acid derivatives, including their toxicity and persistence in ecosystems, underscores the importance of understanding these compounds for environmental monitoring and remediation efforts (I. Maga et al., 2021).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .

properties

IUPAC Name

5-borono-4-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO5/c1-15-7-3-6(10)5(9(13)14)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFZFTUJDUZSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657318
Record name 5-Borono-4-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Borono-4-chloro-2-methoxybenzoic acid

CAS RN

957066-09-0
Record name 5-Borono-4-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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